2-Amino-4-hydroxy-3-oxobutanoic acid

Description

Propriétés

Formule moléculaire |

C4H7NO4 |

|---|---|

Poids moléculaire |

133.10 g/mol |

Nom IUPAC |

2-amino-4-hydroxy-3-oxobutanoic acid |

InChI |

InChI=1S/C4H7NO4/c5-3(4(8)9)2(7)1-6/h3,6H,1,5H2,(H,8,9) |

Clé InChI |

UXVFSYBOWZOABD-UHFFFAOYSA-N |

SMILES canonique |

C(C(=O)C(C(=O)O)N)O |

Origine du produit |

United States |

The Transient Intermediate: Chemical Structure, Properties, and Mechanistic Role of 2-Amino-4-hydroxy-3-oxobutanoic Acid

Executive Summary

2-Amino-4-hydroxy-3-oxobutanoic acid is a highly elusive, non-proteinogenic amino acid derivative. Due to its extreme chemical lability, it has never been isolated in its free form. Instead, its existence is inferred through rigorous isotopic labeling and enzymatic trapping[1]. As a Senior Application Scientist, I have structured this whitepaper to dissect the structural thermodynamics of this molecule, its critical role as a transient intermediate in the biosynthesis of Vitamin B6 (pyridoxal 5'-phosphate), and the self-validating experimental workflows used to study such hyper-reactive species.

Structural Characterization and Quantitative Data

Structurally, 2-amino-4-hydroxy-3-oxobutanoic acid features a butanoic acid backbone characterized by three key functional groups: an alpha-amino group, a beta-keto (oxo) group, and a gamma-hydroxyl group[2]. This specific arrangement—particularly the beta-keto acid moiety—dictates its high reactivity and transient nature in biological systems.

Computed Physical and Chemical Properties

To establish a baseline for its behavior in aqueous environments, we rely on computed physicochemical descriptors. The data below summarizes its structural parameters[2]:

| Property | Value | Source |

| Molecular Formula | C₄H₇NO₄ | PubChem |

| Molecular Weight | 133.10 g/mol | PubChem |

| Exact Mass | 133.0375 Da | PubChem |

| XLogP3 (Partition Coefficient) | -4.1 | PubChem |

| Topological Polar Surface Area | 101 Ų | PubChem |

| Hydrogen Bond Donors | 4 | PubChem |

| Hydrogen Bond Acceptors | 5 | PubChem |

Table 1: Quantitative structural and physicochemical properties of 2-Amino-4-hydroxy-3-oxobutanoic acid.

Chemical Instability and the Decarboxylation Mechanism

The defining chemical characteristic of 2-amino-4-hydroxy-3-oxobutanoic acid is its profound instability at physiological pH[1].

The Causality of Instability: The presence of a carbonyl group at the C-3 (beta) position relative to the C-1 carboxylic acid creates a classic β -keto acid system. The carbonyl carbon acts as an electrophilic sink. During decarboxylation, the molecule adopts a six-membered cyclic conformation, allowing the carboxylic acid proton to hydrogen-bond with the beta-carbonyl oxygen. A concerted pericyclic electron shift ensues, breaking the C-C bond to release CO₂ and generating an enol intermediate. This enol rapidly undergoes keto-enol tautomerization to yield the thermodynamically favored ketone, 3-amino-1-hydroxypropan-2-one [3].

Comparative studies on the related compound, L-2-amino-3-oxobutanoic acid (derived from threonine), reveal a half-life of approximately 10 minutes at physiological pH[1]. The addition of the gamma-hydroxyl group in 2-amino-4-hydroxy-3-oxobutanoic acid likely further destabilizes the molecule due to inductive electron-withdrawing effects, accelerating this spontaneous decarboxylation cascade[3].

Electron-pushing logic for the spontaneous decarboxylation of the beta-keto acid.

Biological Significance: The DXP-Dependent Pyridoxal Biosynthesis Pathway

In microorganisms such as Escherichia coli, 2-amino-4-hydroxy-3-oxobutanoic acid is the missing link in the DXP-dependent pathway of Vitamin B6 biosynthesis[3]. The entire C₈N skeleton of pyridoxol is derived from two precursors: 1-deoxy-D-xylulose 5-phosphate (DXP) and 4-hydroxy-L-threonine[3].

-

Dehydrogenation: The enzyme 4-hydroxythreonine-4-phosphate dehydrogenase (PdxA) catalyzes the NAD⁺-dependent oxidation of the C-3 hydroxyl group of 4-hydroxy-L-threonine to a ketone, yielding the transient 2-amino-4-hydroxy-3-oxobutanoic acid[1].

-

Decarboxylation: Following its formation, the intermediate undergoes rapid, spontaneous decarboxylation to form 3-amino-1-hydroxypropan-2-one[3].

-

Condensation: This stable ketone subsequently condenses with DXP (catalyzed by PdxJ) to close the pyridine ring, forming the core of Vitamin B6[4].

Biosynthetic pathway of Vitamin B6 highlighting the transient intermediate.

Experimental Methodologies: Synthesizing the Stable Proxy

Because 2-amino-4-hydroxy-3-oxobutanoic acid cannot be isolated, researchers must synthesize its immediate downstream product, 3-amino-1-hydroxypropan-2-one hydrochloride , to conduct in vitro enzymatic assays and validate biosynthetic pathways[5].

The following self-validating protocol details the chemical synthesis of this stable proxy starting from N-phthaloylglycine, achieving an overall yield of ~52%[5].

Protocol: Synthesis of 3-Amino-1-hydroxypropan-2-one Hydrochloride

Note: This workflow utilizes a modified Gabriel synthesis approach to protect the sensitive amine during ketone formation.

-

Step 1: Acid Chloride Formation

-

Action: React N-phthaloylglycine with thionyl chloride (SOCl₂) in refluxing dichloromethane.

-

Causality: Thionyl chloride converts the stable carboxylic acid into a highly reactive N-phthaloylglycyl chloride, activating the carbonyl carbon for subsequent nucleophilic attack.

-

-

Step 2: Diazoketone Synthesis

-

Action: Add the acid chloride dropwise to an ethereal solution of diazomethane at 0°C.

-

Causality: Diazomethane acts as a carbon nucleophile. Using an excess of diazomethane is critical as it quenches the generated HCl, preventing the formation of an unwanted chloromethyl ketone byproduct.

-

-

Step 3: Hydrolysis to Hydroxymethyl Ketone

-

Action: Treat the isolated diazoketone with dilute aqueous sulfuric acid.

-

Causality: Acid-catalyzed decomposition of the diazoketone liberates nitrogen gas (N₂), an excellent leaving group. Water immediately attacks the resulting carbocation to form the alpha-hydroxy ketone framework.

-

-

Step 4: Amine Deprotection

-

Action: Reflux the intermediate with hydrazine hydrate in ethanol (Ing-Manske procedure).

-

Causality: Hydrazine selectively cleaves the robust phthalimide protecting group, yielding the free primary amine and precipitating phthalhydrazide as a highly insoluble byproduct.

-

-

Step 5: Salt Formation and Stabilization

-

Action: Filter the mixture and acidify the filtrate with methanolic HCl to precipitate 3-amino-1-hydroxypropan-2-one hydrochloride.

-

Causality: Free alpha-aminoketones are notoriously prone to intermolecular condensation (forming dihydropyrazines). Converting the amine to its hydrochloride salt protonates the nitrogen, eliminating its nucleophilicity and ensuring long-term shelf stability of the proxy compound[4].

-

Sources

An In-Depth Technical Guide to the Role of 2-Amino-4-hydroxy-3-oxobutanoic Acid in the Vitamin B6 Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Vitamin B6, in its biologically active form pyridoxal 5'-phosphate (PLP), is an indispensable cofactor for a vast array of enzymatic reactions crucial for cellular metabolism. While humans and animals must acquire this essential vitamin through their diet, bacteria, fungi, and plants possess de novo biosynthesis pathways. This guide provides a comprehensive technical overview of the DXP-dependent vitamin B6 biosynthesis pathway, with a specific focus on the pivotal, yet transient, intermediate: 2-amino-4-hydroxy-3-oxobutanoic acid. We will delve into the enzymatic machinery, reaction mechanisms, and experimental methodologies pertinent to the study of this pathway, offering field-proven insights for researchers and drug development professionals.

Introduction: The Significance of Vitamin B6 and its Biosynthesis

Vitamin B6 encompasses a group of six interconvertible compounds: pyridoxal, pyridoxine, pyridoxamine, and their respective 5'-phosphorylated forms.[1] The catalytically active form, pyridoxal 5'-phosphate (PLP), is a versatile cofactor for over 140 distinct enzymatic reactions, primarily in amino acid metabolism.[2][3] Its importance extends to neurotransmitter synthesis, fatty acid metabolism, and immune function.[4][5]

The inability of humans to synthesize vitamin B6 de novo underscores the importance of the biosynthetic pathways in microorganisms as potential targets for novel antimicrobial agents. Two primary, mutually exclusive pathways for de novo vitamin B6 biosynthesis have been elucidated: the deoxyxylulose 5-phosphate (DXP)-dependent pathway and the DXP-independent pathway.[6][7] This guide will focus on the DXP-dependent pathway, predominantly characterized in Escherichia coli and other γ-proteobacteria.[8]

The DXP-Dependent Vitamin B6 Biosynthesis Pathway: A Mechanistic Overview

The DXP-dependent pathway synthesizes pyridoxine 5'-phosphate (PNP), the first B6 vitamer, from two primary precursors: 1-deoxy-D-xylulose 5-phosphate (DXP) and 4-(phosphohydroxy)-L-threonine (4-PHT).[9] This intricate process is primarily orchestrated by the concerted action of two key enzymes: PdxA and PdxJ.[6]

The Crucial Role of PdxA: Formation of 2-Amino-4-hydroxy-3-oxobutanoic Acid

The enzyme 4-(phosphohydroxy)-L-threonine dehydrogenase, encoded by the pdxA gene, catalyzes the initial and rate-limiting step in this branch of the pathway.[8] PdxA is an NAD+-dependent dehydrogenase that oxidizes the 3-hydroxyl group of 4-PHT.[10] This oxidation yields the highly unstable intermediate, 2-amino-3-oxo-4-(phosphohydroxy)-butyric acid .[8]

This intermediate, also referred to as 2-amino-4-hydroxy-3-oxobutanoic acid 4-phosphate, is central to the pathway. Its instability leads to spontaneous decarboxylation, yielding 3-amino-1-hydroxyacetone-1-phosphate (or 1-amino-propan-2-one-phosphate, APP).[6][8] The transient nature of 2-amino-3-oxo-4-(phosphohydroxy)-butyric acid has historically made its direct characterization challenging, often requiring coupled enzymatic assays for its study.[6]

PdxJ: The Pyridine Ring Synthetase

The product of the PdxA reaction, 3-amino-1-hydroxyacetone-1-phosphate, serves as one of the substrates for the next key enzyme, pyridoxine 5'-phosphate (PNP) synthase, encoded by the pdxJ gene.[9] PdxJ catalyzes the complex condensation and ring closure reaction between 3-amino-1-hydroxyacetone-1-phosphate and 1-deoxy-D-xylulose 5-phosphate (DXP) to form pyridoxine 5'-phosphate (PNP).[9][11]

The Final Step: Oxidation to the Active Cofactor

The newly synthesized PNP is then oxidized by the flavin mononucleotide-dependent enzyme PNP oxidase, encoded by the pdxH gene, to yield the biologically active form of vitamin B6, pyridoxal 5'-phosphate (PLP).[4]

Below is a DOT language representation of the DXP-dependent vitamin B6 biosynthesis pathway, highlighting the central role of 2-amino-4-hydroxy-3-oxobutanoic acid.

Experimental Protocols for Studying the DXP-Dependent Pathway

A thorough understanding of the DXP-dependent vitamin B6 biosynthesis pathway necessitates robust experimental methodologies. The following section provides detailed, field-proven protocols for the expression, purification, and functional characterization of the key enzymes, PdxA and PdxJ.

Overexpression and Purification of Recombinant PdxA and PdxJ

The production of highly pure and active PdxA and PdxJ is a prerequisite for in vitro studies. The following protocol is adapted for E. coli expression systems.

Rationale: The use of an affinity tag, such as a hexahistidine (His6) tag, greatly simplifies the purification process, allowing for a high degree of purity to be achieved in a single chromatographic step.

Step-by-Step Methodology:

-

Gene Cloning: The pdxA and pdxJ genes from the organism of interest are cloned into a suitable expression vector (e.g., pET series) containing an N- or C-terminal His6-tag.

-

Transformation: The resulting plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Culture Growth: A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic, grown overnight at 37°C with shaking. This starter culture is then used to inoculate a larger volume of LB broth.

-

Induction of Protein Expression: The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. The culture is then incubated for a further 3-4 hours at 30°C or overnight at 16-20°C to improve protein solubility.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication or high-pressure homogenization.

-

Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Washing and Elution: The column is washed with several column volumes of wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins. The His6-tagged protein is then eluted with elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Purity Assessment and Dialysis: The purity of the eluted protein is assessed by SDS-PAGE. Pure fractions are pooled and dialyzed against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole.

Enzymatic Assay for PdxA Activity

The activity of PdxA can be monitored by following the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.

Rationale: This continuous spectrophotometric assay allows for the real-time measurement of enzyme kinetics and is suitable for high-throughput screening of potential inhibitors.

Step-by-Step Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared in a quartz cuvette containing a suitable buffer (e.g., 100 mM Tris-HCl pH 8.0), the substrate 4-(phosphohydroxy)-L-threonine, and NAD+.

-

Initiation of Reaction: The reaction is initiated by the addition of a known amount of purified PdxA enzyme.

-

Spectrophotometric Monitoring: The increase in absorbance at 340 nm is monitored over time using a spectrophotometer.

-

Calculation of Activity: The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

| Component | Final Concentration |

| Tris-HCl (pH 8.0) | 100 mM |

| 4-(Phosphohydroxy)-L-threonine | 1-10 mM |

| NAD+ | 1-5 mM |

| Purified PdxA | 1-5 µg |

| Total Volume | 1 mL |

In Vitro Reconstitution of the PdxA/PdxJ Coupled Reaction

This assay confirms the functionality of both enzymes and allows for the detection of the final product, pyridoxine 5'-phosphate.

Rationale: A coupled assay provides a more physiologically relevant assessment of the pathway and is essential for confirming the activity of PdxJ, as its substrate is generated in situ.

Step-by-Step Methodology:

-

Reaction Setup: A reaction mixture is prepared containing buffer (e.g., 100 mM Tris-HCl pH 7.5), 4-(phosphohydroxy)-L-threonine, 1-deoxy-D-xylulose 5-phosphate, NAD+, and purified PdxA and PdxJ enzymes.

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 1-2 hours).

-

Reaction Termination: The reaction is terminated by the addition of an acid (e.g., trichloroacetic acid) or by heat inactivation.

-

Product Analysis: The formation of pyridoxine 5'-phosphate can be analyzed by various methods, including:

-

High-Performance Liquid Chromatography (HPLC): The reaction mixture is analyzed by reverse-phase or ion-exchange HPLC, with detection by UV-Vis or fluorescence spectroscopy. The retention time of the product is compared to that of an authentic PNP standard.[9]

-

Enzymatic Conversion and Fluorescence Detection: The PNP formed can be converted to pyridoxine by treatment with alkaline phosphatase. The resulting pyridoxine can then be quantified by its intrinsic fluorescence.[9]

-

Implications for Drug Development

The essential nature of the DXP-dependent vitamin B6 biosynthesis pathway in many pathogenic bacteria, coupled with its absence in humans, makes it an attractive target for the development of novel antimicrobial agents. The enzymes PdxA and PdxJ, with their distinct catalytic mechanisms, present opportunities for the design of specific inhibitors.

High-throughput screening campaigns utilizing the enzymatic assays described herein can be employed to identify small molecule inhibitors of PdxA or PdxJ. Subsequent structure-activity relationship (SAR) studies and lead optimization can then be pursued to develop potent and selective drug candidates.

Conclusion

2-Amino-4-hydroxy-3-oxobutanoic acid, though a fleeting intermediate, is at the heart of the DXP-dependent vitamin B6 biosynthesis pathway. A thorough understanding of its formation and subsequent conversion is critical for elucidating the intricacies of this essential metabolic route. The experimental protocols and mechanistic insights provided in this guide offer a robust framework for researchers and drug development professionals to explore this pathway further, paving the way for potential therapeutic interventions. The continued investigation into the structure, function, and regulation of PdxA and PdxJ will undoubtedly yield further valuable knowledge in the field of microbial metabolism and infectious disease research.

References

- Choi, J. D., & Bowers-Komro, D. M. (1986). An enzymatic method for the synthesis of [14C]pyridoxal 5'-phosphate from [14C]pyridoxine. Analytical Biochemistry, 154(1), 315-321.

- Fitzpatrick, T. B., Amrhein, N., & Macheroux, P. (2007). Two independent routes of de novo vitamin B 6 biosynthesis: not that different after all. Biochemical Journal, 407(1), 1–13.

- Galluzzi, L., Vitale, I., & Senovilla, L. (2024). Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features. International Journal of Molecular Sciences, 25(5), 2973.

- Soda, K., & Inouye, Y. (1983). Synthesis of Amino Acids with Pyridoxal 5'-phosphate Enzymes. Bulletin of the Institute for Chemical Research, Kyoto University, 61(2), 113-125.

- Hayashi, H., & Eliot, A. C. (2003). Chemoenzymatic synthesis of 1-deaza-pyridoxal 5'-phosphate. Organic & Biomolecular Chemistry, 1(18), 3144-3145.

- Lam, H. M., & Winkler, M. E. (1996). 4-Phospho-hydroxy-L-threonine is an obligatory intermediate in pyridoxal 5'-phosphate coenzyme biosynthesis in Escherichia coli K-12. FEMS microbiology letters, 135(2-3), 275–280.

- Tazoe, M., Ichikawa, K., & Hoshino, T. (2002). Biosynthesis of Vitamin B 6 in Rhizobium: In Vitro Synthesis of Pyridoxine from 1-Deoxy-D-xylulose and 4-Hydroxy-L-threonine. Bioscience, Biotechnology, and Biochemistry, 66(4), 934-936.

- Garrido-Franco, M. (2018). The Vitamin B6 Biosynthesis Pathway in Streptococcus pneumoniae Is Controlled by Pyridoxal 5′-Phosphate and the Transcription Factor PdxR and Has an Impact on Ear Infection. mBio, 9(6), e02111-18.

- Muscato, G., & Monteferrante, C. G. (2021). Knowns and Unknowns of Vitamin B6 Metabolism in Escherichia coli. EcoSal Plus, 9(2).

- Laber, B., Maurer, W., Scharf, S., Stepusin, K., & Schmidt, F. S. (1999). Vitamin B6 biosynthesis: formation of pyridoxine 5'-phosphate from 4-(phosphohydroxy)-L-threonine and 1-deoxy-D-xylulose-5-phosphate by PdxA and PdxJ protein. FEBS letters, 449(1), 45–48.

- Lam, H. M., & Winkler, M. E. (1996). 4-Phospho-hydroxy-l-threonine is an obligatory intermediate in pyridoxal 5′-phosphate coenzyme biosynthesis in Escherichia coli K-12. FEMS Microbiology Letters, 135(2-3), 275-280.

- Spenser, I. D., & Hill, R. E. (1995). The Biosynthesis of Pyridoxine.

- Tazoe, M., Ichikawa, K., & Hoshino, T. (2002). Biosynthesis of vitamin B6 in Rhizobium: in vitro synthesis of pyridoxine from 1-deoxy-D-xylulose and 4-hydroxy-L-threonine. Bioscience, biotechnology, and biochemistry, 66(4), 934–936.

- Tazoe, M., Ichikawa, K., & Hoshino, T. (2002). Biosynthesis of Vitamin B6 in Rhizobium: In Vitro Synthesis of Pyridoxine from 1-Deoxy-D-xylulose and 4-Hydroxy-L-threonine. Journal of Nutritional Science and Vitaminology, 48(3), 245-248.

- Lam, H. M., & Winkler, M. E. (1996). 4-Phospho-hydroxy-L-threonine is an obligatory intermediate in pyridoxal S-phosphate coenzyme biosynthesis in Escherichia coli. FEMS Microbiology Letters, 135(2-3), 275-280.

- Muscato, G., & Monteferrante, C. G. (2020). Regulation of vitamin B6 metabolism in Escherichia coli. I.R.I.S.

- Tambasco-Studart, M., Titiz, O., Raschle, T., Forster, G., Amrhein, N., & Fitzpatrick, T. B. (2005). Vitamin B6 biosynthesis in higher plants.

- Rosenberg, J., & Commichau, F. M. (2021). Underground metabolism facilitates the evolution of novel pathways for vitamin B6 biosynthesis. Essays in Biochemistry, 65(1), 139-150.

- Belda, E., & van Heck, R. G. A. (2023). Pyridoxal 5'-phosphate synthesis and salvage in Bacteria and Archaea: predicting pathway variant distributions and holes. Microbiology, 169(2).

- Laber, B., Maurer, W., Scharf, S., Stepusin, K., & Schmidt, F. S. (1999). Vitamin B6 biosynthesis: formation of pyridoxine 5'-phosphate from 4-(phosphohydroxy)-L-threonine and 1-deoxy-D-xylulose-5-phosphate by PdxA and PdxJ protein. FEBS Letters, 449(1), 45-48.

- Rosenberg, J., & Commichau, F. M. (2019). A Survey of Pyridoxal 5′-Phosphate-Dependent Proteins in the Gram-Positive Model Bacterium Bacillus subtilis. Frontiers in Molecular Biosciences, 6, 33.

- Boycheva, S., & Vassileva, V. (2015). Consequences of a Deficit in Vitamin B6 Biosynthesis de Novo for Hormone Homeostasis and Root Development in Arabidopsis. Plant Physiology, 167(1), 139-153.

- Cane, D. E., Du, S., Robinson, J. K., Hsiung, Y., & Spenser, I. D. (2000). Biosynthesis of Vitamin B6: Origin of the Oxygen Atoms of Pyridoxol Phosphate. Journal of the American Chemical Society, 122(19), 4723–4724.

- Magnúsdóttir, S., & Ravcheev, D. (2017). Vitamin B6 Biosynthesis. Rupa Health.

- Gawronski, J. D., & Gu, L. (2013). Inactivation of the pdxA gene impairs the biosynthesis of vitamin B6...

- Mooney, S., & Hellmann, H. (2009). Vitamin B6: A Long Known Compound of Surprising Complexity. Molecules, 14(1), 329-351.

- Wu, L., & Liu, L. (2021). Advances and prospects in the biosynthesis of vitamin B 6 and its bioengineering as a cofactor of other chemicals. Biotechnology and Applied Biochemistry, 68(4), 896-907.

- Tambasco-Studart, M., Titiz, O., Raschle, T., Forster, G., Amrhein, N., & Fitzpatrick, T. B. (2005). Vitamin B6 biosynthesis in higher plants.

- Parra, M., & Stahl, S. (2018). Vitamin B6 and Its Role in Cell Metabolism and Physiology. Cells, 7(7), 84.

Sources

- 1. The Vitamin B6 Biosynthesis Pathway in Streptococcus pneumoniae Is Controlled by Pyridoxal 5′-Phosphate and the Transcription Factor PdxR and Has an Impact on Ear Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemoenzymatic synthesis of 1-deaza-pyridoxal 5’-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vitamin B6 and Its Role in Cell Metabolism and Physiology [mdpi.com]

- 4. Pyridoxal 5′-Phosphate Biosynthesis by Pyridox-(am)-ine 5′-Phosphate Oxidase: Species-Specific Features [mdpi.com]

- 5. Vitamin B6 Biosynthesis | Rupa Health [rupahealth.com]

- 6. portlandpress.com [portlandpress.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Underground metabolism facilitates the evolution of novel pathways for vitamin B6 biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vitamin B6 biosynthesis: formation of pyridoxine 5'-phosphate from 4-(phosphohydroxy)-L-threonine and 1-deoxy-D-xylulose-5-phosphate by PdxA and PdxJ protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. InterPro [ebi.ac.uk]

mechanism of 4-hydroxy-L-threonine dehydrogenation to 2-Amino-4-hydroxy-3-oxobutanoic acid

A Senior Application Scientist's Perspective on the Enzymatic Conversion to 2-Amino-4-hydroxy-3-oxobutanoic acid

Introduction

The enzymatic dehydrogenation of α-amino-β-hydroxy acids, such as 4-hydroxy-L-threonine, represents a critical transformation in cellular metabolism. This reaction, which converts a secondary alcohol to a ketone, is a key step in both catabolic and biosynthetic pathways. Notably, the dehydrogenation of a phosphorylated derivative of 4-hydroxy-L-threonine is an indispensable step in the de novo biosynthesis of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, in many prokaryotes.[1][2] 4-Hydroxy-L-threonine itself is an amino acid derivative found in various biological systems, playing a role in metabolic processes and protein modification.[3] This guide provides a detailed examination of the core mechanism of this dehydrogenation, focusing on the key enzymes, their catalytic strategies, and the experimental methodologies used to investigate this fundamental biochemical reaction.

The Primary Catalyst: 4-(Phosphohydroxy)-L-threonine Dehydrogenase (PdxA)

The central enzyme responsible for the dehydrogenation of the 4-hydroxy-L-threonine backbone is 4-(phosphohydroxy)-L-threonine dehydrogenase , commonly known as PdxA (EC 1.1.1.262).[4] This enzyme does not act on 4-hydroxy-L-threonine directly but rather on its phosphorylated form, 4-(phosphonooxy)-L-threonine (HTP).[5] PdxA catalyzes the NAD(P)+-dependent oxidation of HTP to produce (2S)-2-amino-3-oxo-4-phosphonooxybutanoate, a crucial intermediate in the biosynthesis of vitamin B6.[4][5]

PdxA belongs to the family of oxidoreductases and is a key component of the DXP-dependent PLP synthesis pathway found in Escherichia coli and many other bacteria.[2][5] Structural and functional studies have revealed that PdxA is a divalent metal ion-dependent enzyme, typically utilizing Zn2+ in its active site.[5][6] This metal ion is critical for the enzyme's catalytic activity. While the enzyme has a strict requirement for the phosphorylated substrate, it can often utilize either NAD+ or NADP+ as the redox cofactor.[5][6]

The Catalytic Mechanism of PdxA

The dehydrogenation of 4-(phosphonooxy)-L-threonine by PdxA is a classic example of an oxidation reaction involving the transfer of a hydride ion from the substrate to an nicotinamide cofactor. The mechanism can be dissected into several key steps, orchestrated by the enzyme's active site architecture.

-

Substrate Binding: The substrate, 4-(phosphonooxy)-L-threonine (HTP), binds to the active site. The phosphate group is crucial for anchoring the substrate correctly through interactions with specific enzyme residues.[5][6] The amino and hydroxyl groups of the substrate coordinate with the Zn2+ ion, which is held in place by conserved histidine residues from the enzyme.[5]

-

Lewis Acid Catalysis: The Zn2+ ion acts as a Lewis acid, polarizing the C3-hydroxyl group of the substrate. This coordination increases the acidity of the hydroxyl proton and facilitates the subsequent hydride transfer.

-

Hydride Transfer: A basic residue within the active site (the exact residue can vary among homologues) accepts a proton from the C3-hydroxyl group. Concurrently, a hydride ion (a proton and two electrons) is transferred from the C3 carbon of the substrate to the C4 position of the nicotinamide ring of the NAD(P)+ cofactor. This is the core oxidation step, converting the secondary alcohol to a ketone and reducing NAD(P)+ to NAD(P)H.[7]

-

Product Release: The product, (2S)-2-amino-3-oxo-4-phosphonooxybutanoate, and the reduced cofactor, NAD(P)H, are released from the active site, regenerating the enzyme for the next catalytic cycle.

The instability of the 2-amino-3-ketobutyrate intermediate is a recurring theme in threonine metabolism; in many pathways, the dehydrogenase forms a complex with the subsequent enzyme to channel the unstable product directly.[8][9]

Figure 1: Generalized workflow for the PdxA-catalyzed dehydrogenation of 4-(phosphonooxy)-L-threonine (HTP).

A Comparative Enzyme: L-Threonine Dehydrogenase (TDH)

A closely related and more broadly studied enzyme is L-threonine 3-dehydrogenase (TDH) (EC 1.1.1.103).[10] TDH catalyzes the NAD+-dependent oxidation of L-threonine to 2-amino-3-oxobutyrate, which is subsequently converted to glycine and acetyl-CoA in many organisms.[7][9][11]

While the substrate lacks the 4-hydroxy and phosphate groups, the core chemical transformation is identical: the dehydrogenation of the C3 hydroxyl group. TDH also belongs to the dehydrogenase family and utilizes a similar catalytic mechanism involving a nicotinamide cofactor.[8] Structural studies of TDH reveal a catalytic domain and an NAD+-binding domain, with the active site positioned between them.[8] The study of TDH provides valuable mechanistic insights that are broadly applicable to the dehydrogenation of 4-hydroxy-L-threonine derivatives.

Experimental Analysis of Dehydrogenase Activity

Investigating the kinetics and mechanism of enzymes like PdxA and TDH relies on robust experimental protocols. A standard method is the continuous spectrophotometric assay, which monitors the production of NADH.

Protocol: Spectrophotometric Assay for Dehydrogenase Activity

This protocol provides a framework for measuring the activity of a dehydrogenase that uses NAD+ as a cofactor.

Principle: The enzymatic reaction produces NADH, which has a distinct absorbance maximum at 340 nm. The rate of increase in absorbance at 340 nm is directly proportional to the rate of the enzyme-catalyzed reaction. The concentration of NADH produced can be calculated using the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹).

Reagents and Buffers:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂. (Note: Optimal pH and buffer conditions should be determined experimentally for each specific enzyme).[12]

-

Substrate Stock Solution: 100 mM 4-(phosphonooxy)-L-threonine (or L-threonine for TDH) in purified water.

-

Cofactor Stock Solution: 20 mM NAD+ in purified water.

-

Enzyme Preparation: A purified solution of PdxA or TDH of known concentration, diluted in assay buffer to a suitable working concentration.

Procedure:

-

Reaction Mixture Preparation: In a 1 mL quartz cuvette, prepare the reaction mixture by adding the following in order:

-

850 µL of Assay Buffer

-

50 µL of 100 mM Substrate Stock Solution (final concentration: 5 mM)

-

50 µL of 20 mM NAD+ Stock Solution (final concentration: 1 mM)

-

-

Equilibration: Mix the contents by gentle inversion and place the cuvette in a temperature-controlled spectrophotometer set to 340 nm and the desired assay temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for 5 minutes.

-

Baseline Reading: Record the absorbance at 340 nm for 1-2 minutes to establish a stable baseline.

-

Initiate Reaction: Add 50 µL of the diluted enzyme solution to the cuvette to initiate the reaction. Quickly mix by gentle inversion.

-

Data Acquisition: Immediately begin recording the absorbance at 340 nm every 15 seconds for a period of 5-10 minutes. Ensure the initial rate is linear.

-

Control Reaction: Perform a blank reaction by substituting the enzyme solution with an equal volume of assay buffer to account for any non-enzymatic reduction of NAD+.

Data Analysis:

-

Determine the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot (ΔAbs/min).

-

Calculate the enzyme activity using the following formula: Activity (µmol/min/mL) = (ΔAbs/min) / (ε * l) * 1000

-

ε = Molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹)

-

l = Path length of the cuvette (typically 1 cm)

-

Sources

- 1. beilstein-institut.de [beilstein-institut.de]

- 2. microbiologyresearch.org [microbiologyresearch.org]

- 3. CAS 21768-45-6: 4-Hydroxy-L-threonine | CymitQuimica [cymitquimica.com]

- 4. 4-hydroxythreonine-4-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. Crystal structure of Escherichia coli PdxA, an enzyme involved in the pyridoxal phosphate biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. The X-ray structure of l-threonine dehydrogenase from the common hospital pathogen Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure and function of the l-threonine dehydrogenase (TkTDH) from the hyperthermophilic archaeon Thermococcus kodakaraensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. US8785147B2 - L-threonine analysis method and L-threonine dehydrogenase - Google Patents [patents.google.com]

- 11. L-threonine dehydrogenase - wikidoc [wikidoc.org]

- 12. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]

An In-depth Technical Guide to the Physical Properties of 2-Amino-4-hydroxy-3-oxobutanoic acid (CAS 1508918-50-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-hydroxy-3-oxobutanoic acid, with the CAS number 1508918-50-0, is a unique amino acid derivative of significant interest in the fields of biochemistry and pharmaceutical development. Its structure, incorporating an alpha-amino acid moiety, a ketone, and a terminal hydroxyl group, suggests a high degree of reactivity and potential for diverse biological activities. This guide provides a comprehensive overview of its known physical properties, drawing from computational data in the absence of extensive experimental characterization. It further aims to equip researchers with the foundational knowledge and proposed methodologies for its handling, characterization, and potential applications.

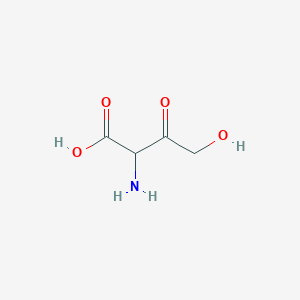

Molecular Structure and Key Features

The molecular structure of 2-Amino-4-hydroxy-3-oxobutanoic acid is fundamental to understanding its physical and chemical behavior. The presence of a carboxylic acid group, an amine group, a ketone, and a primary alcohol imparts a high degree of polarity and multiple sites for hydrogen bonding.

Caption: Molecular structure of 2-Amino-4-hydroxy-3-oxobutanoic acid highlighting key functional groups.

Computed Physical Properties

While experimentally determined physical properties for 2-Amino-4-hydroxy-3-oxobutanoic acid are not extensively documented in publicly available literature, computational models provide valuable estimations. These properties, summarized in the table below, are crucial for designing experimental conditions for its synthesis, purification, and use in various assays.

| Property | Value | Source |

| Molecular Formula | C4H7NO4 | [1][2] |

| Molecular Weight | 133.10 g/mol | [1][2] |

| XLogP3-AA | -4.1 | [2] |

| Hydrogen Bond Donor Count | 3 | [1][2] |

| Hydrogen Bond Acceptor Count | 5 | [1][2] |

| Rotatable Bond Count | 3 | [1][2] |

| Exact Mass | 133.03750770 Da | [2] |

| Topological Polar Surface Area | 101 Ų | [1][2] |

The highly negative XLogP3-AA value suggests that the compound is very hydrophilic and likely possesses high solubility in aqueous solutions. The significant number of hydrogen bond donors and acceptors further supports this, indicating strong interactions with polar solvents.

Inferred Physicochemical Characteristics and Handling

Based on the molecular structure and computed properties, several key characteristics can be inferred:

-

Physical State: It is predicted to be a solid at room temperature, a common characteristic of small, polar organic molecules like amino acids.[3]

-

Solubility: High solubility in water and other polar protic solvents is expected. Solubility in non-polar organic solvents is likely to be low.

-

Stability: The β-keto-γ-hydroxy-α-amino acid structure may be susceptible to degradation through mechanisms such as decarboxylation, especially upon heating. Therefore, storage at low temperatures (e.g., -20°C) in a dry, inert atmosphere is recommended to ensure long-term stability.

-

Handling: Standard laboratory precautions for handling fine chemicals should be observed. This includes the use of personal protective equipment such as gloves, lab coats, and safety glasses. Handling should be performed in a well-ventilated area to avoid inhalation of any dust particles.

Proposed Experimental Protocols for Characterization

For researchers working with 2-Amino-4-hydroxy-3-oxobutanoic acid, the following experimental workflows are proposed to determine its key physical properties.

Workflow for Physicochemical Characterization

Caption: Proposed workflow for the synthesis, purification, and physicochemical characterization of 2-Amino-4-hydroxy-3-oxobutanoic acid.

Step-by-Step Methodologies

-

Synthesis and Purification:

-

Melting Point Determination:

-

A standard capillary melting point apparatus can be used. A small, dry sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded. Given the potential for decomposition, a rapid heating rate may be necessary.

-

-

Solubility Assessment:

-

Qualitative solubility can be determined by adding a small amount of the compound to various solvents (e.g., water, methanol, ethanol, DMSO, dichloromethane, hexanes) at room temperature and observing for dissolution.

-

Quantitative solubility in aqueous solutions can be determined by preparing a saturated solution, equilibrating it, and then measuring the concentration of the dissolved compound using a suitable analytical technique such as HPLC-UV or quantitative NMR.

-

-

pKa Determination:

-

The pKa values of the carboxylic acid and amino groups can be determined by potentiometric titration. A solution of the compound is titrated with a standard acid and base, and the pH is monitored. The pKa values correspond to the pH at the half-equivalence points.

-

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) will be crucial for confirming the chemical structure.

-

Infrared (IR) Spectroscopy: IR analysis will help identify the key functional groups, with characteristic peaks expected for the O-H, N-H, C=O (ketone and carboxylic acid), and C-O bonds.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate mass measurement.

-

Conclusion

2-Amino-4-hydroxy-3-oxobutanoic acid (CAS 1508918-50-0) presents as a molecule with significant potential for further investigation in various scientific disciplines. While a comprehensive experimental dataset of its physical properties is yet to be established, computational data provides a strong foundation for initiating laboratory work. The proposed experimental protocols in this guide offer a systematic approach for researchers to thoroughly characterize this compound, thereby enabling its confident application in future studies. The insights into its hydrophilic nature and potential for thermal instability are critical considerations for its successful handling and use.

References

-

PubChem. 2-Amino-4-hydroxy-3-oxobutanoic acid | C4H7NO4 | CID 22996866. [Link]

-

PubChem. (2S)-4-Amino-2-hydroxy-4-oxobutanoic acid. [Link]

- Google Patents. EP1097919A2 - Process for producing 4-amino-3-oxo-butanoic acid ester.

-

MDPI. Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. [Link]

-

The Royal Society of Chemistry. Contents Generic Methods for Monomer Synthesis. [Link]

-

Generon. 161196 4-Amino-3-Hydroxybutanoic Acid CAS: 924-49-2. [Link]

-

Pharmaffiliates. 2-hydroxy-2-(3-hydroxyphenyl)ethyl)(methyl)amino)-4-oxobutanoic Acid. [Link]

-

ChemIndex. 720-00-3 | 2-amino-4-(2-amino-5-hydroxyphenyl)-4-oxobutanoic acid. [Link]

-

LookChem. 3-oxobutanoic acid - 541-50-4, C4H6O3, density, melting point, boiling point, structural formula, synthesis. [Link]

- Google Patents. US9963423B2 - Synthesis of 4-amino-2, 4-dioxobutanoic acid.

Sources

An In-depth Technical Guide to 2-Amino-3-Oxobutanoic Acid: A Key Intermediate in Threonine Metabolism

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: While the compound "2-Amino-4-hydroxy-3-oxobutanoic acid" is not recognized as a standard naturally occurring metabolite, a closely related and vital molecule, 2-amino-3-oxobutanoic acid , serves as a critical intermediate in the principal metabolic pathway for threonine degradation. This guide provides a comprehensive technical overview of the biosynthesis, enzymatic conversion, physiological significance, and analytical detection of 2-amino-3-oxobutanoic acid. It is designed to be an authoritative resource for professionals in metabolic research and drug development, offering insights into the underlying biochemistry and its broader biological implications.

Introduction: Clarifying the Metabolite of Interest

Initial database searches for "2-Amino-4-hydroxy-3-oxobutanoic acid" do not yield evidence of its role as a natural metabolite. However, the threonine degradation pathway features the structurally similar and metabolically significant intermediate, 2-amino-3-oxobutanoic acid (also known as 2-amino-3-ketobutyrate)[1][2][3]. This alpha-amino acid is a 3-oxo monocarboxylic acid derived from L-threonine[1][2]. It is a transient molecule in biological systems, rapidly converted into key metabolic building blocks. This guide will focus on the established science surrounding 2-amino-3-oxobutanoic acid and its metabolic context.

The Threonine Dehydrogenase Pathway: A Core Metabolic Route

The primary catabolic pathway for L-threonine in many organisms involves a two-step enzymatic process that funnels this essential amino acid into central metabolism. This pathway is particularly important for generating glycine and acetyl-CoA[4][5][6][7].

Enzymology of the Pathway

Two key enzymes orchestrate the conversion of L-threonine:

-

L-Threonine 3-Dehydrogenase (TDH) : This NAD⁺-dependent oxidoreductase catalyzes the first committed step in the pathway: the oxidation of the 3-hydroxyl group of L-threonine to produce 2-amino-3-oxobutanoic acid[7][8][9]. The enzyme is a homotetramer and its structure has been elucidated in several organisms[7][8].

-

2-Amino-3-ketobutyrate CoA Ligase (KBL or GCAT) : This pyridoxal phosphate (PLP)-dependent enzyme, also known as glycine C-acetyltransferase, catalyzes the subsequent cleavage of 2-amino-3-oxobutanoic acid[5][6][10][11][12]. In the presence of coenzyme A, it facilitates the conversion of the intermediate into glycine and acetyl-CoA[10][12]. The enzyme functions as a dimer, with each active site located at the interface of the two monomers[10][12].

The close functional coupling of TDH and GCAT is crucial, in part due to the inherent instability of their shared intermediate, 2-amino-3-oxobutanoic acid[5][7][8].

Figure 1: The enzymatic conversion of L-threonine to glycine and acetyl-CoA.

Chemical Properties of 2-Amino-3-Oxobutanoic Acid

2-Amino-3-oxobutanoic acid is a chiral molecule with the L-configuration, (2S)-2-amino-3-oxobutanoic acid, being the naturally occurring stereoisomer[13]. A key characteristic of this metabolite is its instability in aqueous solution, where it can undergo spontaneous decarboxylation[5]. This inherent instability underscores the importance of its efficient channeling between the active sites of TDH and GCAT, which are thought to form a complex to protect the intermediate[8].

| Property | Value |

| Molecular Formula | C₄H₇NO₃[1] |

| Molecular Weight | 117.10 g/mol [1] |

| Synonyms | 2-amino-3-ketobutyrate, 2-AKBT, 3-oxothreonine[1][3] |

| Cellular Location | Mitochondria[3][13] |

Physiological and Pathophysiological Relevance

The threonine dehydrogenase pathway plays diverse roles across different species and developmental stages.

Role in Mammalian Metabolism

In adult humans, the threonine dehydrogenase pathway is considered a minor route for threonine catabolism, with the threonine dehydratase pathway being predominant[14][15]. However, the TDH pathway is significantly more active in embryonic stem cells (ESCs)[16]. In mouse ESCs, the oxidation of threonine via this pathway is critical for maintaining pluripotency, providing a substantial source of cellular glycine and acetyl-CoA for the synthesis of S-adenosyl-methionine (SAM), a universal methyl donor crucial for histone methylation[16].

Significance in Microorganisms

In many prokaryotes, the TDH pathway is the primary route for threonine degradation[7]. The absence of a functional TDH gene in humans makes the microbial TDH a potential target for the development of novel antimicrobial agents[7][17].

Analytical Methodologies for Detection and Quantification

The direct detection of 2-amino-3-oxobutanoic acid in biological matrices is challenging due to its low abundance and instability. Therefore, its presence and the activity of the TDH pathway are typically inferred by measuring the flux from labeled threonine to glycine or by quantifying other amino acids.

Sample Preparation and Derivatization

Analysis of amino acids in complex biological samples like plasma or cell extracts often requires a protein precipitation step followed by derivatization to enhance chromatographic retention and detection sensitivity[18][19][20].

Protocol: Protein Precipitation

-

To 100 µL of plasma or cell lysate, add 400 µL of a cold solvent mixture (e.g., 80:20 methanol:water).

-

Vortex vigorously for 1 minute.

-

Incubate at -20°C for 30 minutes to facilitate protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube for derivatization or direct analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of amino acids and their metabolites[18][21]. While direct analysis is possible using hydrophilic interaction liquid chromatography (HILIC) or mixed-mode chromatography, derivatization followed by reversed-phase LC is a common and robust approach[18][19][21].

Protocol: Derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)

-

To 10 µL of the protein-precipitated supernatant, add 70 µL of borate buffer (pH 8.8).

-

Add 20 µL of AQC reagent (3 mg/mL in acetonitrile).

-

Vortex immediately and incubate at 55°C for 10 minutes.

-

The sample is now ready for injection into the LC-MS/MS system.

Figure 2: A typical workflow for the analysis of amino acids in biological samples.

Future Directions and Therapeutic Potential

The critical role of the threonine dehydrogenase pathway in the metabolism of embryonic stem cells and its presence in pathogenic microorganisms highlight it as a potential target for therapeutic intervention. Further research is warranted to:

-

Fully elucidate the regulatory mechanisms of the TDH/GCAT pathway in different cell types and organisms.

-

Develop specific inhibitors of microbial TDH as potential antimicrobial agents.

-

Investigate the role of this pathway in the context of cancer metabolism, particularly in undifferentiated tumors.

Conclusion

While "2-Amino-4-hydroxy-3-oxobutanoic acid" does not appear to be a naturally occurring metabolite, the closely related intermediate, 2-amino-3-oxobutanoic acid , is a cornerstone of threonine metabolism. Understanding the enzymology, regulation, and physiological context of the threonine dehydrogenase pathway is essential for researchers in metabolic diseases, developmental biology, and infectious diseases. The analytical workflows presented here provide a framework for the accurate quantification of related metabolites, enabling further exploration of this important metabolic route.

Sources

- 1. 2-Amino-3-oxobutanoic acid | C4H7NO3 | CID 219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. L-2-amino-3-oxobutanoate | C4H7NO3 | CID 86289686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 6. Glycine C-acetyltransferase - Wikipedia [en.wikipedia.org]

- 7. The X-ray structure of l-threonine dehydrogenase from the common hospital pathogen Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure and function of the l-threonine dehydrogenase (TkTDH) from the hyperthermophilic archaeon Thermococcus kodakaraensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. L-threonine dehydrogenase - wikidoc [wikidoc.org]

- 10. Three-dimensional structure of 2-amino-3-ketobutyrate CoA ligase from Escherichia coli complexed with a PLP-substrate intermediate: inferred reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. uniprot.org [uniprot.org]

- 12. researchgate.net [researchgate.net]

- 13. Showing Compound L-2-Amino-3-oxobutanoic acid (FDB023915) - FooDB [foodb.ca]

- 14. journals.physiology.org [journals.physiology.org]

- 15. oatext.com [oatext.com]

- 16. Influence of Threonine Metabolism on S-adenosyl-methionine and Histone Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. Polarity-regulated derivatization-assisted LC-MS method for amino-containing metabolites profiling in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. EP3067692B1 - Analysis of amino acids in body fluid by liquid chromatography-mass spectrometry (lc-ms) - Google Patents [patents.google.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

High-Resolution Mass Spectrometry and Physicochemical Characterization of 2-Amino-4-hydroxy-3-oxobutanoic Acid: Overcoming Transient Instability in Metabolomics

Executive Summary

In the landscape of metabolomics and drug development, capturing transient metabolic intermediates is a formidable analytical challenge. 2-Amino-4-hydroxy-3-oxobutanoic acid (CAS: 1508918-50-0) represents a critical, yet highly unstable, putative intermediate in the biosynthesis of Vitamin B6 (pyridoxine)[1]. Due to its extreme hydrophilicity and rapid spontaneous decarboxylation, conventional analytical techniques frequently fail to detect it.

This technical whitepaper provides an in-depth framework for the physicochemical characterization, exact mass determination, and High-Resolution Mass Spectrometry (HRMS) analysis of 2-amino-4-hydroxy-3-oxobutanoic acid. By coupling in situ chemical derivatization with ultra-high-performance liquid chromatography (UHPLC), researchers can stabilize this transient molecule, enabling precise isotopic profiling and pathway elucidation.

Physicochemical Properties & Exact Mass Fundamentals

To successfully detect a molecule in a complex biological matrix, analytical scientists must differentiate between its average molecular weight (used for macroscopic stoichiometry) and its exact monoisotopic mass (used for HRMS detection).

For 2-amino-4-hydroxy-3-oxobutanoic acid, the exact mass is calculated based on the most abundant isotopes of its constituent elements ( 12C , 1H , 14N , 16O ). Resolving this exact mass (133.0375 Da) with an instrument resolving power of >70,000 FWHM is critical to separate the analyte from nominally isobaric interferences (e.g., aspartic acid derivatives)[2].

Table 1: Physicochemical and Mass Spectrometry Parameters

| Property | Value | Analytical Significance |

| Molecular Formula | C₄H₇NO₄ | Defines the isotopic envelope and baseline exact mass[2]. |

| Average Molecular Weight | 133.10 g/mol | Useful for bulk stoichiometric calculations and synthesis[2]. |

| Exact (Monoisotopic) Mass | 133.03750770 Da | Critical for HRMS identification and resolving isobaric overlap[2]. |

| XLogP3-AA | -4.1 | Indicates extreme hydrophilicity; necessitates derivatization for RP-LC[2]. |

| Derivatized Exact Mass (PH) | 223.095692 Da | Target mass after phenylhydrazine (PH) stabilization. |

| Derivatized [M+H]⁺ m/z | 224.1035 Da | Primary target ion in positive electrospray ionization (ESI+). |

Biological Pathway & The Chemical Instability Challenge

The primary barrier to analyzing 2-amino-4-hydroxy-3-oxobutanoic acid is its structural identity as an α -amino- β -keto acid. In the Vitamin B6 biosynthetic pathway, it is formed via the dehydrogenation of 4-hydroxy-L-threonine. However, the β -keto acid moiety is thermodynamically unstable. At physiological pH, it undergoes rapid, spontaneous decarboxylation to yield 3-amino-1-hydroxypropan-2-one, with a half-life of approximately 10 minutes[1].

Figure 1: Biosynthetic formation and rapid spontaneous decarboxylation of the target keto acid.

The Causality of Analytical Failure: If a standard metabolomics extraction (e.g., room temperature aqueous extraction) is applied, the molecule will degrade before reaching the mass spectrometer. Furthermore, its XLogP3 of -4.1 means it will not be retained on standard C18 reversed-phase columns, eluting in the dead volume where ion suppression is highest[2].

Analytical Methodology: Stabilization and HRMS Analysis

To overcome both degradation and poor chromatographic retention, we utilize in situ derivatization using Phenylhydrazine (PH)[3]. By introducing PH during the metabolic quenching step, the reactive ketone group is immediately converted into a stable phenylhydrazone derivative.

This achieves two critical outcomes:

-

Chemical Stabilization: Hydrazone formation locks the molecule, preventing decarboxylation.

-

Chromatographic Retention: The addition of the hydrophobic phenyl ring drastically increases the molecule's hydrophobicity, allowing excellent retention and separation on a C18 UHPLC column[3].

Figure 2: LC-HRMS workflow using in situ derivatization to stabilize transient keto acids.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure high data integrity, this protocol incorporates a stable isotope internal standard. This creates a self-validating system : if the internal standard is successfully derivatized and detected, the analytical run is validated, proving that any absence of the target analyte is due to biological reality, not sample preparation failure.

Step 1: Metabolic Quenching & In Situ Derivatization

Reagent Preparation: Prepare a quenching solution of pre-chilled (-20°C) methanol containing 5 mM phenylhydrazine (PH) and 1 µM of a stable isotope internal standard (e.g., 13C5

α -ketoglutarate).Execution: Rapidly harvest cells and immediately mix 100 µL of the biological sample with 400 µL of the quenching solution.

Incubation: Incubate the mixture at -20°C for 30 minutes. The low temperature inhibits endogenous decarboxylases while the PH quantitatively reacts with the β -keto group to form the hydrazone[3].

Step 2: Extraction and Clarification

-

Centrifuge the quenched mixture at 15,000 × g for 15 minutes at 4°C to precipitate proteins and cellular debris.

-

Carefully transfer the clarified supernatant to a clean, silanized LC vial to prevent non-specific binding.

Step 3: UHPLC Separation

-

Column: C18 Reversed-Phase UHPLC column (e.g., 2.1 × 100 mm, 1.7 µm particle size).

-

Mobile Phases:

-

Phase A: MS-grade Water with 0.1% Formic Acid.

-

Phase B: MS-grade Acetonitrile with 0.1% Formic Acid.

-

-

Gradient: Run a linear gradient from 5% B to 95% B over 10 minutes. The derivatized 2-amino-4-hydroxy-3-oxobutanoic acid will elute significantly later than the dead volume, avoiding matrix effects.

Step 4: High-Resolution Mass Spectrometry (HRMS)

-

Instrument Setup: Utilize an Orbitrap or Q-TOF mass spectrometer operating in positive Electrospray Ionization (ESI+) mode.

-

Resolution: Set the resolving power to at least 70,000 FWHM at m/z 200.

Data Acquisition: Extract the exact mass chromatogram for the protonated phenylhydrazone adduct at m/z 224.1035 (Mass tolerance: ± 3 ppm). Validate the run by confirming the presence of the derivatized 13C5

α -ketoglutarate internal standard.References

-

2-Amino-4-hydroxy-3-oxobutanoic acid | C4H7NO4 | CID 22996866 Source: PubChem, National Center for Biotechnology Information. URL:[Link]

-

5-Hydroxypentane-2,3-dione and 3-amino-1-hydroxypropan-2-one, putative precursors of vitamin B6 Source: Canadian Journal of Chemistry (Wolf et al., 1997). URL:[Link]

-

Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism Source: Analytical Chemistry, ACS Publications (Zimmermann et al., 2014). URL:[Link]

Sources

Technical Guide: A Multi-Pillar Framework for the Identification and Validation of Putative Pyridoxol Precursors, Focusing on 2-Amino-4-hydroxy-3-oxobutanoic Acid

Audience: Researchers, scientists, and drug development professionals in biochemistry, metabolic engineering, and enzymology.

Introduction: The Canonical Pathways of Vitamin B6 Biosynthesis

Vitamin B6 is a collective term for a group of related compounds, including pyridoxine (pyridoxol), pyridoxal, and pyridoxamine, and their phosphorylated forms.[3] The biologically active form, PLP, serves as a critical coenzyme for over 140 distinct enzymatic reactions, primarily in amino acid metabolism.[4] Organisms like bacteria, fungi, and plants can synthesize vitamin B6 de novo, while animals must acquire it from their diet.[1][5]

Two well-established, and mutually exclusive, de novo biosynthetic pathways are known:

-

The DXP-Dependent Pathway: First characterized in Escherichia coli, this pathway utilizes 1-deoxy-D-xylulose 5-phosphate (DXP) and 4-phosphohydroxy-L-threonine (4-PHT) as precursors.[6][7] The concerted action of the enzymes PdxA and PdxJ condenses these two molecules to form pyridoxine 5'-phosphate (PNP), the first B6 vitamer in the pathway.[7][8]

-

The DXP-Independent Pathway: Found in the majority of other bacteria, archaea, fungi, and plants, this pathway employs a PLP synthase complex (composed of PdxS and PdxT, or Pdx1 and Pdx2).[1][9] This complex catalyzes the formation of PLP from precursors derived from the pentose phosphate pathway (e.g., ribose 5-phosphate) and glycolysis (e.g., glyceraldehyde 3-phosphate), with glutamine providing the nitrogen atom.[1]

Despite the detailed characterization of these routes, the vast metabolic potential of the microbial world suggests that alternative or modified pathways may exist. The identification of such pathways hinges on a systematic approach to validating novel putative precursors. This guide will focus on the strategic investigation of one such hypothetical precursor: 2-Amino-4-hydroxy-3-oxobutanoic acid .

The Hypothetical Precursor: 2-Amino-4-hydroxy-3-oxobutanoic Acid

Let us postulate that 2-Amino-4-hydroxy-3-oxobutanoic acid has been identified as a compound that accumulates in a bacterial strain with a partially blocked pyridoxol synthesis pathway, or has been flagged in a metabolomics screen. Its structure, a four-carbon α-amino-β-keto acid, is distinct from the known precursors. Our central hypothesis is that this molecule is a bona fide intermediate in a novel or variant pyridoxol biosynthetic pathway.

To test this, we propose a three-pillar validation strategy designed to provide orthogonal lines of evidence:

-

Pillar 1: In Vivo Isotopic Labeling: To demonstrate the direct incorporation of the precursor's backbone into the final pyridoxol molecule.

-

Pillar 2: In Vitro Enzymatic Conversion: To identify and characterize the specific enzyme(s) responsible for metabolizing the putative precursor.

-

Pillar 3: Genetic and Functional Complementation: To link the metabolic function to specific genes in vivo.

The logical flow of this validation framework is designed to move from a whole-cell system to a defined molecular level, ensuring each step builds upon and validates the last.

Caption: Fig 1. An integrated three-pillar workflow for validating a putative metabolic precursor.

Pillar 1: In Vivo Validation via Isotopic Labeling

Expertise & Causality: The foundational question is whether the carbon and nitrogen atoms of 2-Amino-4-hydroxy-3-oxobutanoic acid are physically incorporated into the pyridoxol ring. Isotopic labeling is the gold standard for tracing atomic fate in a complex metabolic network. Using stable isotopes like ¹³C and ¹⁵N avoids the complications of radiotracers and allows for precise localization of the labels in the final product via Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 1: Stable Isotope Feeding and Analysis

-

Synthesis of Labeled Precursor:

-

Synthesize 2-Amino-4-hydroxy-3-oxobutanoic acid with heavy isotopes at specific positions. For example, a [U-¹³C₄, ¹⁵N]-labeled version provides the most definitive evidence. The synthetic route must be carefully documented to ensure label positions are known.

-

-

Culturing and Feeding:

-

Select a model organism, preferably one whose canonical B6 pathway is well-understood (e.g., E. coli or B. subtilis).

-

Grow the organism in a minimal medium where pyridoxol biosynthesis is active and essential. The medium should contain defined, unlabeled carbon and nitrogen sources.

-

In the mid-exponential growth phase, introduce the labeled putative precursor at a non-toxic, sub-millimolar concentration.

-

Culture in parallel a control group fed with an equivalent amount of unlabeled precursor.

-

-

Extraction of Vitamin B6:

-

Harvest the cells after several generations of growth.

-

Perform a cell lysis (e.g., sonication or bead beating) followed by a validated extraction protocol for B6 vitamers. This typically involves an acidic heat treatment to release protein-bound vitamers, followed by centrifugation.

-

To simplify analysis, the extracted mixture of phosphorylated vitamers can be treated with a phosphatase (e.g., alkaline phosphatase) to convert all forms to pyridoxol, pyridoxal, and pyridoxamine.

-

-

Mass Spectrometry Analysis:

-

Analyze the extracted samples using high-resolution LC-MS/MS.

-

Compare the mass spectrum of pyridoxol from the labeled experiment with the unlabeled control.

-

Trustworthiness Check: A successful incorporation will result in a mass shift in the pyridoxol peak corresponding to the number of heavy atoms incorporated. For a [U-¹³C₄, ¹⁵N]-labeled precursor, a +5 Da shift in the molecular ion of pyridoxol would be expected if the entire molecule is incorporated.

-

-

NMR Spectroscopy (Optional but Authoritative):

-

If sufficient material can be isolated, ¹³C-NMR analysis can pinpoint the exact positions of the incorporated ¹³C atoms in the pyridoxol ring, providing definitive proof of the precursor-product relationship and how the backbone was rearranged.

-

| Hypothetical MS Data Summary | Expected Mass (M+H)⁺ | Observed Mass (Unlabeled Control) | Observed Mass (Labeled Feed) | Interpretation |

| Pyridoxol (C₈H₁₁NO₃) | 170.0761 Da | 170.0763 Da | 175.0930 Da | A +5 Da shift confirms incorporation of the C₄N unit from the precursor. |

Pillar 2: In Vitro Enzymatic Conversion

Expertise & Causality: Demonstrating in vivo incorporation is necessary but not sufficient. It does not identify the machinery responsible. The next logical step is to reconstitute the activity in vitro using a cell-free system. This allows us to isolate the biochemical transformation from the complex regulatory environment of the cell and begin the process of identifying the specific enzyme(s) involved.

Protocol 2: Cell-Free Extract Assay and Enzyme Purification

-

Preparation of Cell-Free Extract (CFE):

-

Grow the model organism to mid-log phase in a rich medium to ensure high expression of metabolic enzymes.

-

Harvest cells, wash, and resuspend in a suitable lysis buffer (e.g., Tris-HCl with protease inhibitors and DTT).

-

Lyse the cells (e.g., via French press or sonication) and clarify the lysate by ultracentrifugation to remove cell debris and membranes. The resulting supernatant is the CFE.

-

-

In Vitro Reaction:

-

Set up reaction mixtures containing: CFE, the putative precursor (unlabeled), and any suspected cofactors. Based on known B6 biosynthesis, essential cofactors could include NAD⁺/NADH, ATP, and metal ions like Mg²⁺.

-

Incubate reactions at the organism's optimal growth temperature. Include negative controls (e.g., no CFE, no precursor).

-

-

Product Detection:

-

At various time points, quench the reaction (e.g., with acid or organic solvent).

-

Analyze the reaction mixture by LC-MS, specifically looking for the appearance of known B6 pathway intermediates (e.g., PNP) or pyridoxol itself.

-

Trustworthiness Check: The product should only appear when both the CFE and the precursor are present. The rate of formation should be time- and protein concentration-dependent.

-

-

Enzyme Purification (if activity is detected):

-

If the CFE shows activity, proceed with a classic biochemical purification workflow.

-

Use a series of chromatography steps (e.g., ammonium sulfate precipitation, ion exchange, hydrophobic interaction, and size exclusion) to fractionate the CFE.

-

Assay each fraction for the desired activity (conversion of the precursor).

-

Analyze the most active fraction(s) by SDS-PAGE to identify candidate protein bands.

-

Excise the bands and identify the proteins via mass spectrometry (peptide mass fingerprinting).

-

Caption: Fig 2. A standard workflow for purifying an active enzyme from a cell-free extract.

Pillar 3: Genetic and Functional Complementation

Expertise & Causality: The identification of a candidate gene via proteomics is a strong correlation, but genetic evidence is required to establish causality. By deleting the candidate gene, we can test if it is necessary for the metabolism of our putative precursor in vivo. If the gene deletion creates a vitamin B6 auxotroph, and this auxotrophy can be "rescued" by supplying the precursor, it provides powerful evidence that the enzyme's function is to process that precursor.

Protocol 3: Gene Knockout and Phenotypic Rescue

-

Gene Deletion:

-

Using standard molecular biology techniques (e.g., homologous recombination, CRISPR-Cas9), create a precise in-frame deletion of the candidate gene in the model organism. This prevents polar effects on downstream genes.

-

-

Phenotypic Analysis:

-

Compare the growth of the wild-type (WT) strain and the deletion mutant (Δgene) on minimal medium with and without pyridoxol supplementation.

-

Trustworthiness Check: If the gene is essential for B6 synthesis, the Δgene mutant should fail to grow on minimal medium but grow normally when the medium is supplemented with pyridoxol. This confirms a B6 auxotrophy.

-

-

Precursor Rescue Assay:

-

Plate the Δgene mutant on minimal medium (without pyridoxol) and supplement it with varying concentrations of the putative precursor, 2-Amino-4-hydroxy-3-oxobutanoic acid.

-

As a control, plate the WT strain under the same conditions.

-

Authoritative Grounding: If the Δgene mutant's growth is restored by the precursor, it strongly implies that the deleted gene encodes an enzyme that acts upstream of the precursor in the pathway, and that the rest of the downstream pathway is intact and can convert the supplied precursor into pyridoxol. Conversely, if the gene product acts downstream, feeding the precursor will not rescue growth. This is a critical logical distinction.

-

| Experimental Condition | Wild-Type Growth | Δgene Mutant Growth | Interpretation |

| Minimal Medium | +++ | --- | Δgene is auxotrophic. |

| Minimal Medium + Pyridoxol | +++ | +++ | Confirms Vitamin B6 auxotrophy. |

| Minimal Medium + Precursor | +++ | +++ | The gene product acts UPSTREAM of the precursor. |

| Minimal Medium + Precursor | +++ | --- | The gene product acts DOWNSTREAM of the precursor. |

Conclusion: Synthesizing a Self-Validating Narrative

References

-

Garrido-Franco, M. (2007). Two independent routes of de novo vitamin B 6 biosynthesis: not that different after all. Biochemical Journal, 407(1), 1–13. [Link]

-

Ehrenshaft, M., et al. (2006). A Pathway of Vitamin B6 Biosynthesis in Plants. Proceedings of the National Academy of Sciences, 103(17), 6583-6588. [Link]

-

Laber, B., et al. (1999). Vitamin B6 biosynthesis: formation of pyridoxine 5'-phosphate from 4-(phosphohydroxy)-L-threonine and 1-deoxy-D-xylulose-5-phosphate by PdxA and PdxJ protein. FEBS Letters, 449(1), 45-48. [Link]

-

di Salvo, M. L., et al. (2023). Pyridoxal 5'-phosphate synthesis and salvage in Bacteria and Archaea: predicting pathway variant distributions and holes. Microbiology, 169(2). [Link]

-

Leistner, E. W. (2001). Biosynthesis of vitamin B6 and structurally related derivatives. Phytochemistry, 56(3), 201-212. [Link]

-

Spenser, I. D., et al. (2000). Biosynthesis of Vitamin B6: Origin of the Oxygen Atoms of Pyridoxol Phosphate. Journal of the American Chemical Society, 122(17), 4251–4252. [Link]

Sources

- 1. portlandpress.com [portlandpress.com]

- 2. Enhanced vitamin B6 production in engineered Escherichia coli via restricted mix-carbon feeding and pressure-controlled fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. Vitamin B6 biosynthesis: formation of pyridoxine 5'-phosphate from 4-(phosphohydroxy)-L-threonine and 1-deoxy-D-xylulose-5-phosphate by PdxA and PdxJ protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. microbiologyresearch.org [microbiologyresearch.org]

protocol for the chemical synthesis of 2-Amino-4-hydroxy-3-oxobutanoic acid

Application Note: Protocol for the Chemical Synthesis and In Situ Generation of 2-Amino-4-hydroxy-3-oxobutanoic Acid

Introduction & Scientific Context

2-Amino-4-hydroxy-3-oxobutanoic acid (CAS: 1508918-50-0, PubChem CID: 22996866)[1] is a highly elusive, transient β -keto- α -amino acid. It is biologically significant as a putative precursor in the biosynthesis of vitamin B6 (pyridoxine)[2].

A critical challenge in studying this molecule is its extreme thermodynamic instability. At physiological pH, the free acid undergoes rapid, spontaneous decarboxylation (half-life < 10 minutes) to yield 3-amino-1-hydroxypropan-2-one[3]. Because direct isolation of the free acid is practically impossible, researchers must synthesize an orthogonally protected precursor. This guide details a field-proven protocol to synthesize a stable intermediate—ethyl 2-amino-4-(benzyloxy)-3-oxobutanoate—which can be stored and subjected to rapid, in situ global deprotection immediately prior to enzymatic assays.

Retrosynthetic Strategy & Mechanistic Rationale

As a Senior Application Scientist, I emphasize that the success of this synthesis relies on preventing premature decarboxylation and avoiding unwanted N-acylation.

We utilize ethyl N-(diphenylmethylene)glycinate as the glycine equivalent. The bulky diphenylmethylene (Schiff base) protecting group serves a dual purpose: it completely masks the amine to prevent N-acylation, and it increases the α -proton's acidity, allowing for clean deprotonation using a non-nucleophilic base like LiHMDS[4]. The resulting enolate is C-acylated using benzyloxyacetyl chloride , which installs the requisite C3 ketone and C4 protected hydroxyl group.

Crucially, the order of final deprotection dictates success. If the ethyl ester is hydrolyzed before the benzyl ether, the resulting β -keto acid will prematurely decarboxylate. Therefore, we first perform hydrogenolysis to remove the benzyl group, yielding a stable hydroxy-ester. The ester is only hydrolyzed with LiOH at 0 °C in the assay buffer at the exact moment the free 2-amino-4-hydroxy-3-oxobutanoic acid is required.

Pathway Visualization

Figure 1: Synthetic workflow and degradation pathway of 2-amino-4-hydroxy-3-oxobutanoic acid.

Materials and Reagents

Table 1: Quantitative Reagent Summary for Phase 1 Acylation

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

|---|---|---|---|---|

| Ethyl N-(diphenylmethylene)glycinate | 267.32 | 1.0 | 2.67 g (10 mmol) | Substrate / Enolate precursor |

| Benzyloxyacetyl chloride | 184.62 | 1.05 | 1.94 g (10.5 mmol) | Electrophilic acylating agent |

| LiHMDS (1.0 M in THF) | 167.33 | 1.1 | 11.0 mL (11 mmol) | Non-nucleophilic base |

| Tetrahydrofuran (THF) | 72.11 | - | 50.0 mL | Anhydrous solvent |

Step-by-Step Experimental Protocol

Phase 1: Synthesis of Ethyl 2-(diphenylmethyleneamino)-4-(benzyloxy)-3-oxobutanoate

-

Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add 2.67 g of ethyl N-(diphenylmethylene)glycinate and 40 mL of anhydrous THF.

-

Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add 11.0 mL of LiHMDS (1.0 M in THF) over 15 minutes. Stir the deep-red enolate solution at -78 °C for 45 minutes.

-

Acylation: Dissolve 1.94 g of benzyloxyacetyl chloride in 10 mL of anhydrous THF. Add this solution dropwise to the enolate mixture over 20 minutes at -78 °C.

-

Maturation & Quench: Stir the reaction for 2 hours at -78 °C, then slowly warm to 0 °C. Quench the reaction by adding 20 mL of saturated aqueous NH 4 Cl.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc 8:2) to yield the protected β -keto ester.

Phase 2: Selective Imine Hydrolysis

-

Dissolve the purified product from Phase 1 in 30 mL of THF.

-

Add 15 mL of 1.0 M aqueous HCl. Stir vigorously at room temperature for 2 hours. The acidic conditions selectively hydrolyze the diphenylmethylene imine without cleaving the benzyl ether or ethyl ester.

-

Concentrate the mixture under vacuum to remove THF. Wash the remaining aqueous phase with Diethyl Ether (3 x 20 mL) to extract the cleaved benzophenone byproduct.

-

Lyophilize the aqueous layer to obtain Ethyl 2-amino-4-(benzyloxy)-3-oxobutanoate hydrochloride as a stable white solid.

Phase 3: Global Deprotection and In Situ Generation

Note: Perform this step immediately prior to biological evaluation.

-

Hydrogenolysis: Dissolve 100 mg of the hydrochloride salt in 5 mL of absolute ethanol. Add 10 mg of 10% Pd/C. Stir under a hydrogen atmosphere (1 atm, balloon) for 2 hours at room temperature. Filter through a Celite pad and concentrate to yield the stable hydroxy-ester.

-

Ester Hydrolysis (In Situ): Dissolve the hydroxy-ester in your assay's aqueous buffer at 0 °C. Add 1.0 equivalent of cold 0.5 M LiOH. Stir for exactly 15 minutes at 0 °C.

-

Neutralization: Immediately neutralize to pH 7.4 using 0.5 M HCl. The solution now contains the highly transient 2-amino-4-hydroxy-3-oxobutanoic acid and must be utilized in the assay within 5 minutes.

Analytical Validation

To ensure a self-validating system, verify the integrity of the stable intermediates using the parameters in Table 2 before proceeding to the in situ generation phase.

Table 2: Expected Spectral Data for Stable Intermediates | Compound | Appearance | 1 H NMR (400 MHz, CDCl 3 or D 2 O) | ESI-MS (m/z) | | :--- | :--- | :--- | :--- | | Phase 1 Product (Imine) | Pale yellow oil | δ 7.80-7.10 (m, 15H), 4.65 (s, 2H), 4.50 (s, 1H), 4.35 (s, 2H), 4.20 (q, 2H), 1.25 (t, 3H) |[M+H] + 416.2 | | Phase 2 Product ( α -Amino Ester) | White solid | δ 8.50 (br s, 3H), 7.40-7.25 (m, 5H), 4.85 (s, 1H), 4.60 (s, 2H), 4.25 (q, 2H), 1.30 (t, 3H) | [M+H] + 252.1 | | Phase 3 Intermediate (Hydroxy Ester) | White solid | δ 8.45 (br s, 3H), 4.80 (s, 1H), 4.55 (s, 2H), 4.25 (q, 2H), 1.30 (t, 3H) | [M+H] + 162.1 |

Mechanistic Insights & Troubleshooting